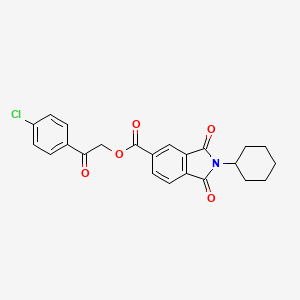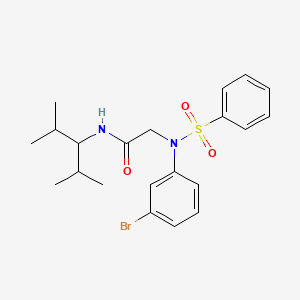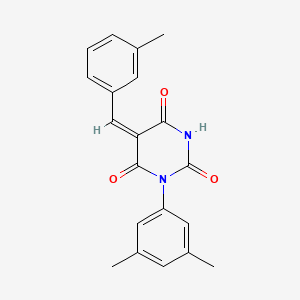
5-(1-pyrrolidinyl)-4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-pyrrolidinyl)-4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole, commonly known as JP-8, is a benzoxadiazole compound that has been extensively studied for its potential as a therapeutic agent. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Wirkmechanismus
The mechanism of action of JP-8 is not fully understood. However, it has been suggested that it may exert its effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
JP-8 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, JP-8 has been found to exhibit anti-bacterial effects by inhibiting the growth of several bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
JP-8 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied, and its biological activities are well-characterized. However, there are also some limitations to using JP-8 in lab experiments. For example, its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent. In addition, more studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on JP-8. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent, particularly for the treatment of solid tumors. Additionally, more studies are needed to determine its safety and efficacy in humans, and to further elucidate its mechanism of action.
Synthesemethoden
JP-8 can be synthesized using a variety of methods, including the reaction of 4-(1-pyrrolidinylsulfonyl)-2,1,3-benzoxadiazole with pyrrolidine in the presence of a suitable catalyst. Another method involves the reaction of 4-chloro-2-nitrophenylsulfone with pyrrolidine, followed by reduction and cyclization to yield JP-8.
Wissenschaftliche Forschungsanwendungen
JP-8 has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, JP-8 has been found to exhibit anti-bacterial effects by inhibiting the growth of several bacterial strains.
Eigenschaften
IUPAC Name |
5-pyrrolidin-1-yl-4-pyrrolidin-1-ylsulfonyl-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c19-22(20,18-9-3-4-10-18)14-12(17-7-1-2-8-17)6-5-11-13(14)16-21-15-11/h5-6H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDNZBBIZUANSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C3=NON=C3C=C2)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5101035.png)
![4-(3-{[(3-nitrophenoxy)acetyl]amino}phenoxy)phthalic acid](/img/structure/B5101043.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101063.png)
![N-[3-(acetylamino)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5101074.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine oxalate](/img/structure/B5101082.png)

![N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5101103.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5101112.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(methylthio)benzyl]-3-piperidinol](/img/structure/B5101123.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-diphenylacetamide)](/img/structure/B5101134.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5101136.png)